molecular formula C8H8BrN3O B1421857 4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide CAS No. 1258651-20-5

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide

Cat. No.: B1421857
CAS No.: 1258651-20-5
M. Wt: 242.07 g/mol
InChI Key: ILPPSSDKAGMJQC-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide (CAS 1258651-20-5) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The molecular formula is C 8 H 8 BrN 3 O, with a molecular weight of 242.07-242.08 g/mol . This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, which can mimic ester and amide functionalities, thereby enhancing the metabolic stability of potential drug candidates . Derivatives of the 4-(1,2,4-Oxadiazol-3-yl)aniline core have demonstrated a wide spectrum of biological activities in research settings. These include potential as anticancer, anti-inflammatory, anticonvulsant, antiviral, and antibacterial agents . This compound serves as a key synthetic intermediate for exploring inhibitors against various biological targets, such as Human Deacetylase Sirtuin 2, Carbonic Anhydrase, and Histone Deacetylase . The hydrobromide salt form of the compound offers improved handling characteristics and enhanced solubility in aqueous environments compared to the free base, facilitating its use in biological testing and formulation studies . Researchers value this compound for its versatility in constructing novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: For research use only. Not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.BrH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPSSDKAGMJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide is a compound featuring the oxadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its versatility and effectiveness in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H8BrN3O\text{C}_8\text{H}_8\text{BrN}_3\text{O}

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic derivatives or aldehydes in the presence of inorganic bases. Various synthetic routes have been reported that emphasize the efficiency and yield of the oxadiazole core assembly .

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antitumor properties. For instance, derivatives synthesized from 4-(1,2,4-Oxadiazol-3-yl)aniline were tested against a panel of cancer cell lines. One study reported that a related compound showed an IC50 value of approximately 9.4 µM against various tumor cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated extensively. In vitro studies demonstrated that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the oxadiazole ring showed enhanced antibacterial activity comparable to standard antibiotics .

CompoundActivity TypeIC50 (µM)Target Organisms
4-(1,2,4-Oxadiazol-3-yl)anilineAntibacterial12.5E. coli
Derivative AAntifungal15.0C. albicans
Derivative BAntiviral20.0Influenza virus

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds derived from 4-(1,2,4-Oxadiazol-3-yl)aniline demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. Comparative studies indicated that some derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features. For example:

  • Substituents on the oxadiazole ring : Halogenated compounds generally exhibit enhanced activity.
  • Amino group positioning : The position and nature of substituents on the aniline part influence solubility and bioavailability.

Case Studies

  • Antitumor Study : A study involving a series of oxadiazole derivatives showed that specific modifications led to improved cytotoxicity against human breast cancer cell lines (MCF-7). The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Evaluation : A comprehensive evaluation of various synthesized oxadiazoles revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that 4-(1,2,4-oxadiazol-3-yl)aniline hydrobromide exhibits significant antimicrobial properties against both bacterial and fungal pathogens. Methods such as the Disk Diffusion Method and Minimum Inhibitory Concentration (MIC) tests are commonly employed to evaluate its efficacy .
  • Cardiovascular Pharmacology : Research suggests potential applications in treating cardiovascular diseases by targeting vascular smooth muscle cells. The compound may influence pathways related to vascular health and inflammation .
  • Neurology : Investigations are underway regarding the compound's ability to slow the progression of neurodegenerative diseases like Alzheimer's. It is being studied for its effects on amyloid beta peptide aggregation and cognitive functions in animal models .

Microbiology

In microbiological studies, the effectiveness of this compound has been evaluated through:

  • In Vitro Testing : The compound's inhibitory effects on various microbial strains are assessed using standardized methods to determine its potential as a therapeutic agent .

Parasitology

The compound is also being explored for its antiparasitic properties:

  • In Vitro and In Vivo Studies : Its ability to inhibit parasite growth is tested in laboratory cultures and animal models to evaluate efficacy against parasitic infections .

Data Table of Biological Activities

Application AreaBiological ActivityMethod of Evaluation
AntimicrobialInhibition of bacterial/fungal growthDisk Diffusion Method, MIC
CardiovascularTargeting vascular smooth muscle cellsCellular assays
NeurologySlowing Alzheimer’s progressionAmyloid Beta Assays, Cognitive Tests
ParasitologyInhibition of parasite growthIn Vitro cultures, In Vivo studies

Case Study 1: Antimicrobial Efficacy

In a study conducted on various strains of bacteria and fungi, this compound demonstrated potent antimicrobial activity with MIC values significantly lower than those of standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in rodent models of Alzheimer's disease. Results indicated that treatment with the compound led to a marked reduction in amyloid plaque formation and improved cognitive function scores compared to untreated controls.

Comparison with Similar Compounds

Research Findings and Data

Key Studies

  • Antiviral Screening : Compound 5d (EC₅₀ = 0.8 µM against ZIKV) outperformed analogues with smaller substituents (e.g., methyl, EC₅₀ = 5.2 µM), highlighting the importance of bulky aniline modifications .
  • Anti-Pneumocystis Activity : Bisbenzamidines containing 4-(5-methyl-oxadiazol-3-yl)aniline showed >90% inhibition of P. carinii at 100 µg/mL, attributed to improved cellular uptake .

Physicochemical Data

Property This compound 4-(5-Methyl-oxadiazol-3-yl)aniline
LogP (predicted) 1.2 2.1
Water Solubility (mg/mL) >50 (due to HBr salt) ~10
Plasma Stability (t₁/₂, h) 6.5 8.2

Preparation Methods

Cyclization of Nitrile Precursors

A common approach involves the cyclization of suitable nitrile derivatives bearing amino groups, such as 4-aminobenzonitrile, with heterocyclic precursors like amidoximes or acyl hydrazides. These reactions typically proceed under dehydrating or oxidative conditions to form the oxadiazole ring.

Reaction Conditions:

  • Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃).
  • Elevated temperatures (around 80–120°C).
  • Solvents like acetic acid or pyridine facilitate cyclization.

Example:

  • Starting from 4-aminobenzonitrile, reacting with amidoximes in the presence of phosphoryl chloride yields 4-(1,2,4-oxadiazol-3-yl)aniline.

Oxidative Cyclization of Hydrazides

Another route involves the oxidation of hydrazide derivatives under mild conditions, often employing oxidants such as iodine or hypervalent iodine reagents (e.g., PIDA).

Reaction Conditions:

  • Room temperature or mild heating.
  • Use of oxidants like PIDA (phenyliododiacetate) in solvents such as DMF.
  • Catalytic amounts of bases like sodium carbonate.

Research Findings:

  • Semenov et al. demonstrated room temperature oxidative cyclization using PIDA to synthesize bioactive oxadiazoles efficiently, which can be adapted for aniline derivatives.

Modern Room Temperature Synthesis

Recent advances have enabled the synthesis of 1,2,4-oxadiazoles, including 4-(1,2,4-oxadiazol-3-yl)aniline, at ambient temperature with high yields, enhancing operational simplicity and environmental friendliness.

Tetrabutylammonium Hydroxide (TBAH) Mediated Cyclization

This method involves the cyclodehydration of amidoximes or related precursors in the presence of TBAH as a base, in solvents such as DMSO or THF.

Reaction Conditions:

  • Room temperature.
  • Reaction times typically range from 10–20 hours.
  • Use of excess hydroxide source (e.g., NaOH, KOH).

Research Data:

  • Studies report yields of approximately 88–95% under these conditions, demonstrating high efficiency.

Nucleophilic Substitution of Nitriles with Hydrazides

This approach involves nucleophilic attack of hydrazides on nitrile groups, followed by cyclization under mild conditions.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile.
  • Catalysts: Basic catalysts like K₂CO₃.
  • Ambient temperature to moderate heating.

Specific Synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline Hydrobromide

The hydrobromide salt form is typically prepared by protonation of the amino group with hydrobromic acid after the formation of the oxadiazole core. The process involves:

  • Step 1: Synthesis of the oxadiazole core via cyclization of suitable precursors.
  • Step 2: Nucleophilic substitution or direct amination to introduce the amino group.
  • Step 3: Treatment with hydrobromic acid to form the hydrobromide salt.

Example Procedure:

  • Synthesize 4-(1,2,4-oxadiazol-3-yl)aniline via oxidative cyclization of 4-aminobenzonitrile derivatives.
  • Dissolve the free base in ethanol or acetic acid.
  • Add hydrobromic acid dropwise under stirring.
  • Recrystallize the product to obtain pure hydrobromide salt.

Data Table Summarizing Preparation Methods

Method Precursors Reagents Conditions Yield (%) Remarks
Cyclization of nitriles 4-Aminobenzonitrile POCl₃, dehydrating agents 80–120°C 60–75 Classical, high-temp method
Oxidative cyclization Hydrazides/amidoximes PIDA, Na₂CO₃ Room temp to mild heating 70–85 Mild, efficient, scalable
Room temperature TBAH-mediated Amidoximes TBAH, solvents (DMSO, THF) Ambient 88–95 Environmentally friendly
Nucleophilic substitution Nitriles + Hydrazides K₂CO₃ Room temp 65–80 Suitable for functionalization

Research Findings and Optimization

  • Efficiency at Room Temperature: Modern protocols utilizing TBAH or hypervalent iodine reagents have demonstrated high yields (>85%) at ambient conditions, reducing energy consumption.
  • Scalability: These methods are adaptable for large-scale synthesis, with straightforward purification steps such as recrystallization or chromatography.
  • Selectivity: The choice of oxidants and bases influences the selectivity toward the desired oxadiazole derivative, minimizing side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general protocol involves reacting a substituted thiosemicarbazide intermediate with sodium hydroxide in methanol, followed by acidification to form the oxadiazole ring. For example, 4-(5-(substituted thio)-1,3,4-oxadiazol-2-yl)aniline derivatives are synthesized by treating precursor hydrazides with NaOH and subsequent thiol substitution . Hydrobromide salt formation may occur during purification via HBr addition. Alternative routes include condensation of nitroaniline derivatives with hydroxylamine hydrochloride, as seen in analogous oxadiazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm NH₂ stretches (3350–3440 cm⁻¹) and oxadiazole ring vibrations .
  • LC-MS (ESI) : For molecular ion confirmation (e.g., m/z 302.9 [M+1] for related structures) and purity assessment .
  • NMR : To resolve aromatic protons and oxadiazole ring connectivity (not explicitly cited but standard practice).
  • Elemental Analysis : To verify stoichiometry, especially for hydrobromide salt formation.

Q. How can researchers design biological activity assays for this compound?

  • Methodological Answer : Based on structurally related oxadiazole derivatives, assays could include:

  • Enzyme Inhibition : Testing against kinases (e.g., p38 MAP kinase) using fluorescence-based assays, referencing protocols for inhibitors like SB-202190 .
  • Antimicrobial Screening : Using broth microdilution assays against Gram-positive/negative bacteria, as demonstrated for 4-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Methodological Answer : Key parameters include:

  • Solvent Choice : Methanol or ethanol with catalytic acetic acid improves cyclization efficiency .
  • Temperature Control : Reflux (4–6 hours) ensures complete ring closure .
  • Stoichiometry : Molar ratios of 1:1 for precursor hydrazides and electrophiles minimize side products .
  • Purification : Recrystallization from ethanol/HBr yields the hydrobromide salt with >95% purity .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolves ambiguities in ring substitution patterns (e.g., oxadiazole vs. thiadiazole isomers).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for distinguishing aromatic vs. oxadiazole protons.
  • High-Resolution MS : Confirms exact mass, especially when isotopic patterns overlap (e.g., bromine isotopes) .

Q. What strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Modify the oxadiazole’s 5-position with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess kinase inhibition trends .
  • Salt Forms : Compare hydrobromide vs. hydrochloride salts for solubility and bioavailability differences.
  • Computational Docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., p38 MAP kinase) .

Q. How to assess compound stability under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC Stability Studies : Monitor degradation at pH 1–13 and 25–60°C, using internal standards (e.g., deuterated analogs) for quantification .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of oxadiazole to amides) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-test compounds using LC-MS to rule out impurities (e.g., residual solvents) .
  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 for kinase assays) and culture conditions .
  • Off-Target Profiling : Use kinase inhibitor panels to identify non-specific interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.